molecular formula C7H13Cl2F B3041111 1,1-Dichloro-1-fluoroheptane CAS No. 261503-29-1

1,1-Dichloro-1-fluoroheptane

Cat. No.: B3041111
CAS No.: 261503-29-1
M. Wt: 187.08 g/mol
InChI Key: NWXOCTRNGMJBBD-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-fluoroheptane is an organic compound belonging to the class of haloalkanes It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the first carbon of a heptane chain

Biochemical Analysis

Biochemical Properties

1,1-Dichloro-1-fluoroheptane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2E1 and CYP3A isoforms . These interactions lead to the formation of free radical intermediates, which can cause peroxidative membrane damage and cytotoxicity. The compound’s ability to form free radicals makes it a useful tool for studying oxidative stress and related biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell function by inducing oxidative stress, leading to the depletion of cellular glutathione and the release of lactate dehydrogenase . These effects can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate free radicals is a key aspect of its mechanism of action, as these radicals can initiate lipid peroxidation and other oxidative processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cytotoxicity, impacting cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cytotoxicity. At higher doses, it can lead to significant toxic effects, including severe oxidative damage, enzyme inhibition, and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound to form reactive intermediates, which can further interact with other biomolecules . The metabolism of the compound can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroheptane can be synthesized through the halogenation of heptane. The process typically involves the addition of chlorine and fluorine to heptane under controlled conditions. One common method is the free radical halogenation, where heptane is exposed to chlorine and fluorine gases in the presence of ultraviolet light or a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve the use of specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1-fluoroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to form 1-fluoroheptane or 1-chloroheptane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 1-fluoroheptanol or 1-chloroheptanol.

    Elimination: Formation of 1-heptene.

    Reduction: Formation of 1-fluoroheptane or 1-chloroheptane.

Scientific Research Applications

1,1-Dichloro-1-fluoroheptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated and chlorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of halogenated compounds with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those requiring halogenated intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

1,1-Dichloro-1-fluoroheptane can be compared with other haloalkanes such as:

    1,1-Dichloro-1-fluoroethane: Similar in structure but with a shorter carbon chain.

    1,1-Dichloro-1-fluoropropane: Another similar compound with a three-carbon chain.

    1,1-Dichloro-1-fluorobutane: A four-carbon chain analog.

Uniqueness: The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity. The presence of both chlorine and fluorine atoms also provides a unique combination of reactivity and stability, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1,1-dichloro-1-fluoroheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXOCTRNGMJBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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